Methyl 2-methyl-3-oxopentanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-methyl-3-oxopentanoate and related compounds involves various chemical reactions, including photoaddition reactions, acid-catalyzed rearrangements, and cyclization routes. For instance, the photoaddition reaction of methyl 2,4-dioxopentanoate with certain dienes results in isomeric dihydropyrans and hydroxy keto esters, illustrating the compound's reactivity under specific conditions (Hatsui, Nojima, & Takeshita, 1990). Moreover, acid-catalyzed rearrangements have shown the formation of various products, indicating the compound's versatility in chemical synthesis (Greene & Lewis, 1978).
Molecular Structure Analysis
Detailed molecular structure analysis and synthesis efforts have been made to produce diastereomerically pure derivatives of methyl 2-methyl-3-oxopentanoate. For example, a method towards the synthesis of diastereomerically pure methyl derivatives has been described, highlighting the compound's structural complexity and the importance of stereochemistry in its synthesis (Nighot, Jain, Singh, & Rawat, 2020).
Chemical Reactions and Properties
Methyl 2-methyl-3-oxopentanoate undergoes various chemical reactions, forming different organic compounds. These reactions include addition/cycloaddition domino reactions, which are valuable for constructing complex structures under mild conditions, demonstrating the compound's utility in generating diverse molecular architectures (Gu, Hu, Ni, & Tong, 2015).
Scientific Research Applications
Summary of the Application
“Methyl 2-methyl-3-oxopentanoate” is used as a green solvent in the field of Green Chemistry . It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
Methods of Application
The solvent is synthesized via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Results or Outcomes
The new synthesis was found to be more sustainable than the patented routes . This green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .
2. Use in Synthesis of Organic Compounds
Summary of the Application
“Methyl 2-methyl-3-oxopentanoate” is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings .
Methods of Application
It is used as a reagent in organic chemical reactions, especially the formation of carbon-carbon bonds through malonate synthesis .
Results or Outcomes
The researchers also investigated the potential use of “Methyl 2-methyl-3-oxopentanoate” in the development of chiral auxiliaries that can aid in controlling the stereochemistry of chemical reactions .
3. Use in Synthesis of Antiproliferative Polyketide
Summary of the Application
“Methyl 2-methyl-3-oxopentanoate” is used as an intermediate in the synthesis of antiproliferative polyketide (+)-R-aureothin .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained were not detailed in the source .
4. Use in Membrane Science
Summary of the Application
“Methyl 2-methyl-3-oxopentanoate” has potential applications in membrane science, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of “Methyl 2-methyl-3-oxopentanoate” as a green solvent .
5. Use in Synthesis of Chiral Auxiliaries
Summary of the Application
“Methyl 2-methyl-3-oxopentanoate” is used in the synthesis of chiral auxiliaries . Chiral auxiliaries are a type of reagent used in an organic chemical reaction to induce chirality into a molecule .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
methyl 2-methyl-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNZOGNVFGETNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338005 | |
Record name | Methyl 2-methyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-oxopentanoate | |
CAS RN |
17422-12-7 | |
Record name | Methyl 2-methyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methyl-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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